Sorocenol H
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C39H36O9 |
|---|---|
Molecular Weight |
648.7 g/mol |
IUPAC Name |
[(1R,2R,6R)-2-[2,6-dihydroxy-4-(6-hydroxy-1-benzofuran-2-yl)phenyl]-6-(2,4-dihydroxyphenyl)-4-methylcyclohex-3-en-1-yl]-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]methanone |
InChI |
InChI=1S/C39H36O9/c1-19(2)4-8-26-30(42)11-10-27(38(26)46)39(47)36-28(25-9-7-23(40)17-31(25)43)12-20(3)13-29(36)37-32(44)14-22(15-33(37)45)34-16-21-5-6-24(41)18-35(21)48-34/h4-7,9-11,13-18,28-29,36,40-46H,8,12H2,1-3H3/t28-,29+,36+/m0/s1 |
InChI Key |
SEHVRKPXIDOTRX-CMUUVTEDSA-N |
Isomeric SMILES |
CC1=C[C@H]([C@@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=C(C=C4O)C5=CC6=C(O5)C=C(C=C6)O)O |
Canonical SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=C(C=C4O)C5=CC6=C(O5)C=C(C=C6)O)O |
Synonyms |
sorocenol H |
Origin of Product |
United States |
Natural Occurrence and Isolation of Sorocenol H
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy were fundamental in piecing together the planar structure of Sorocenol H. The ¹H NMR spectrum provided information on the types of protons and their neighboring environments, while the ¹³C NMR spectrum revealed the number and types of carbon atoms in the molecule.
2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were used to establish the connectivity between protons and carbons. These experiments allowed researchers to map out the intricate framework of the molecule, identifying its various structural fragments and how they are connected. nih.gov The detailed ¹H and ¹³C NMR data are crucial for the definitive assignment of the molecule's structure.
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
|---|---|---|
| 2 | 80.1 | 4.85 (d, 9.5) |
| 3 | 49.9 | 3.95 (d, 9.5) |
| 4 | 40.5 | 3.30 (m) |
| 4a | 120.5 | |
| 5 | 158.0 | |
| 6 | 97.1 | 6.10 (d, 2.0) |
| 7 | 162.5 | |
| 8 | 96.2 | 6.25 (d, 2.0) |
| 8a | 160.8 | |
| 1' | 117.4 | |
| 2' | 156.9 | |
| 3' | 103.2 | 6.65 (s) |
| 4' | 159.4 | |
| 5' | 107.9 | 6.40 (d, 8.5) |
| 6' | 129.0 | 7.15 (d, 8.5) |
| 2'' | 122.9 | |
| 3'' | 116.8 | 6.90 (s) |
| 4'' | 146.2 | |
| 5'' | 145.1 | |
| 6'' | 110.1 | 6.80 (s) |
| 7'' | 102.9 | |
| 1''' | 22.1 | 1.55 (s) |
| 2''' | 132.8 | 5.20 (t, 7.0) |
| 3''' | 123.9 | |
| 4''' | 40.1 | 2.05 (m) |
| 5''' | 27.0 | 1.65 (m) |
| 6''' | 125.1 | 5.10 (t, 7.0) |
| 7''' | 131.8 | |
| 8''' | 17.8 | 1.60 (s) |
| 9''' | 25.9 | 1.68 (s) |
| 10''' | 78.9 | |
| 11''' | 28.5 | 1.30 (s) |
| 12''' | 28.5 | 1.30 (s) |
High-Resolution Mass Spectrometry (HRMS) Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass and elemental composition of a molecule. nih.govkoreascience.kr For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was utilized. This analysis provided an extremely accurate mass measurement of the molecular ion, which allowed for the unambiguous determination of its molecular formula as C₃₉H₃₆O₉. This information is a critical first step in the process of structure elucidation.
| Ion | Calculated m/z | Found m/z |
|---|---|---|
| [M + Na]⁺ | 671.2252 | 671.2255 |
Chiroptical Spectroscopy (e.g., Circular Dichroism (CD)) for Absolute Configuration Determination
While NMR and MS analysis can define the planar structure of a molecule, determining its three-dimensional arrangement, or absolute configuration, requires chiroptical methods. nih.gov Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right-circularly polarized light, is a key technique for this purpose. nih.gov
The absolute configuration of this compound was established by comparing its experimental CD spectrum with theoretically calculated spectra for possible stereoisomers. nih.gov The close match between the experimental spectrum and the calculated spectrum for a specific isomer allowed for the assignment of the absolute configuration at its stereocenters. nih.gov
Chemical Synthesis and Analog Generation of Sorocenol H
Total Synthesis Approaches for Sorocenol H and Related Sorocenols
The total synthesis of sorocenols, including the racemic form of sorocenol B, has been accomplished through multi-step sequences that feature several key chemical transformations. nih.govnih.gov These approaches often aim to construct the characteristic bicyclo[3.3.1]nonane core found in these natural products. nih.gov
A foundational step in the synthesis of many sorocenol precursors is the Claisen-Schmidt condensation. nih.govresearchgate.netresearchgate.net This reaction is a reliable method for forming chalcones, which serve as key building blocks. For instance, the synthesis of a required 2'-hydroxychalcone (B22705) intermediate can be initiated by the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) and benzaldehyde. nih.gov An improved protocol for this condensation utilizes sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF), which has been shown to provide higher yields in shorter reaction times compared to traditional potassium hydroxide/methanol (KOH/MeOH) conditions. nih.gov
The general mechanism for the base-catalyzed Claisen-Schmidt condensation involves the formation of an enolate from the ketone, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated ketone, or chalcone (B49325). researchgate.net
The Diels-Alder reaction is a powerful and widely used method for constructing the six-membered ring of the cyclohexene (B86901) scaffold present in sorocenols. organic-chemistry.orgwikipedia.org This [4+2] cycloaddition reaction involves a conjugated diene and a dienophile, typically an alkene or alkyne, to form a cyclohexene ring. organic-chemistry.orgwikipedia.org In the context of sorocenol synthesis, a 2'-hydroxychalcone derivative often acts as the dienophile, reacting with a suitable diene. nih.govacs.org
The reaction can be performed under thermal conditions; however, the use of catalysts can significantly improve efficiency and selectivity. nih.govacs.org The Diels-Alder reaction is stereospecific, and the relative stereochemistry of the substituents in the product is controlled by the geometry of the starting materials. In the case of cyclic dienes, both endo and exo diastereomers can be formed, with the endo product often being the kinetically favored one due to secondary orbital interactions. organic-chemistry.org
A critical step in constructing the bicyclic core of sorocenols is the oxidative cyclization of the Diels-Alder adduct. nih.gov This transformation forges the key carbon-oxygen bond to form the heterocyclic ring. Palladium(II) catalysis has proven effective for this purpose. nih.gov For example, a late-stage Pd(II)-catalyzed oxidative cyclization of an endo cycloadduct has been successfully employed to create the bicyclo[3.3.1] framework of sorocenol B. nih.govacs.orgacs.org
The proposed mechanism for this Pd(II)-mediated oxidative cyclization involves the complexation of the Pd(II) catalyst with the unprotected phenol (B47542) of the cycloadduct. This is followed by an intramolecular alkene insertion to generate an intermediate. Subsequent syn-β-hydride elimination from this intermediate yields the desired bicyclic product. nih.gov Interestingly, the stereochemistry of the cycloadduct can influence the success of this reaction, as the exo diastereomer may not undergo the desired cyclization due to stereochemical constraints that prevent syn-β-hydride elimination. nih.gov The reaction conditions often involve a catalytic amount of a palladium salt, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of a co-oxidant and a ligand like pyridine, under an oxygen atmosphere. nih.gov
Nanoparticle catalysis has emerged as a powerful tool in organic synthesis, offering advantages such as high efficiency, selectivity, and catalyst recyclability. rsc.orgresearchgate.net Silver nanoparticles (AgNPs) have been particularly effective in catalyzing Diels-Alder cycloadditions in the synthesis of sorocenols. nih.govnih.govrsc.org The use of silica-supported AgNPs has been shown to cleanly and efficiently catalyze the reaction between a 2'-hydroxychalcone and a diene, affording the desired cycloadducts in high yield. nih.gov
The AgNP-catalyzed Diels-Alder reaction can be performed under mild conditions with a low catalyst loading (e.g., 0.1 mol%). nih.gov This method has been shown to be superior to the uncatalyzed thermal reaction, which often results in incomplete conversion and lower yields. nih.gov The catalytic activity of AgNPs is attributed to their high surface area and unique electronic properties, which can activate the substrates and facilitate the cycloaddition. researchgate.netnih.gov
Table 1: Comparison of Thermal vs. AgNP-Catalyzed Diels-Alder Reaction in Sorocenol B Synthesis nih.gov
| Reaction Condition | Catalyst | Diene Equivalents | Combined Yield of Cycloadducts | Endo/Exo Ratio |
|---|---|---|---|---|
| Thermal | None | 11 | 53% (NMR yield) | 1:2 |
| Catalytic | AgNPs (0.1 mol %) | Not specified | 90% | 2:1 |
Enantioselective Synthetic Routes
While the initial total syntheses of sorocenols produced racemic mixtures, the development of enantioselective methods is crucial for accessing specific stereoisomers, which often exhibit different biological activities.
Achieving enantioselectivity in the key Diels-Alder reaction is a primary focus for the asymmetric synthesis of sorocenols. catalysis.blognih.gov This can be accomplished using chiral catalysts that create a chiral environment around the reacting molecules, thereby favoring the formation of one enantiomer over the other. catalysis.blog
For the asymmetric Diels-Alder cycloaddition of 2'-hydroxychalcones, chiral ligand-boron Lewis acid complexes have been investigated as catalysts. acs.orgresearchgate.netnih.gov For instance, a complex formed in situ from a chiral ligand like R-VANOL and a boron source can catalyze the reaction between a 2'-hydroxychalcone and a diene to produce the desired cyclohexene skeleton with good yields and enantioselectivities. acs.orgnih.gov The development of such catalytic systems is a significant step towards the enantioselective total synthesis of complex natural products like sorocenols. acs.org
Stereodivergent Synthetic Approaches
Stereodivergent synthesis provides a powerful strategy to access multiple stereoisomers of a target molecule from a common starting material by systematically varying catalysts or reaction conditions. core.ac.uk This approach is particularly valuable for natural products like this compound, which possess multiple stereogenic centers. The ability to generate all possible stereoisomers is crucial for elucidating structure-activity relationships and identifying the most potent or selective analog.
While a dedicated stereodivergent total synthesis of this compound has not been reported, the principles for such an undertaking can be drawn from established methodologies in complex molecule synthesis. Key to this approach is the controlled formation of the central cyclohexene ring, which bears several stereocenters. The biosynthesis of related Diels-Alder type adducts (DAAs) from the Morus genus, which also feature a substituted cyclohexene core, can proceed through different endo or exo transition states to yield distinct stereoisomers. mdpi.com A synthetic strategy could mimic this by using different catalysts or reaction conditions to favor one pathway over the other. researchgate.net
A hypothetical stereodivergent approach to the this compound core would likely hinge on a key bond-forming reaction that sets the relative and absolute stereochemistry. For instance, an asymmetric Diels-Alder reaction to construct the cyclohexene ring is a common strategy for related natural products. mdpi.comresearchgate.net The stereochemical outcome of this cycloaddition could be controlled by the choice of a chiral catalyst, where different enantiomers of the catalyst or different classes of ligands would steer the reaction toward a specific diastereomer. core.ac.uk Similarly, cascade reactions, such as an oxy-Cope/ene reaction cascade, have been designed to generate different C1 epimers of guaianolide natural products by accessing distinct conformers of a macrocyclic intermediate. nih.govacs.org Such a strategy could be envisioned for controlling the stereocenters in the this compound framework.
Table 1: General Strategies for Stereodivergent Control This table outlines common strategies used in organic synthesis to achieve stereodivergence, which could be applied to the synthesis of a complex target like this compound.
| Strategy | Controlling Factor | Mechanism of Selectivity | Potential Application for this compound |
| Catalyst Control | Chiral Ligand/Metal Center | The chiral environment of the catalyst preferentially stabilizes the transition state leading to one stereoisomer. Changing the ligand or metal can favor a different stereoisomer. core.ac.uk | Asymmetric Diels-Alder reaction to form the cyclohexene core, where different chiral Lewis acid catalysts dictate the stereochemical outcome. |
| Reagent Control | Type of Reagent | Different reagents can approach the substrate from opposite faces due to steric or electronic preferences, leading to different stereoisomers. | Reduction of a ketone precursor to a secondary alcohol on the cyclohexene ring, where bulky or chelating reducing agents determine the facial selectivity. |
| Substrate Control | Directing Groups | A functional group on the starting material directs an incoming reagent to a specific face of the molecule. The directing group can often be changed or removed. | Use of a chiral auxiliary attached to one of the precursor fragments to direct a key cyclization or addition step. |
| Condition Control | Temperature/Solvent | Reaction conditions can influence the equilibrium between different transition states or reaction pathways, favoring the formation of one stereoisomer over another. core.ac.ukresearchgate.net | Controlling the endo/exo selectivity of a [4+2] cycloaddition reaction by varying the reaction temperature. researchgate.net |
Synthesis of this compound Derivatives and Analogs
The synthesis of derivatives and analogs of complex natural products is essential for exploring their therapeutic potential, improving pharmacokinetic properties, and understanding their mechanism of action. Given the synthetic challenge of the this compound scaffold, the generation of analogs primarily relies on two conceptual approaches: de novo synthesis of modified core structures or late-stage functionalization (LSF) of the natural product or a synthetic precursor. acs.orgwikipedia.org
LSF is a particularly efficient strategy that involves making direct, selective modifications to a complex molecule, thereby avoiding the need for a completely new synthesis for each analog. acs.orgwikipedia.orgnih.gov For a molecule rich in functional groups like this compound, with its multiple phenolic hydroxyls and aromatic rings, LSF offers numerous opportunities for derivatization.
Potential modifications to the this compound structure include:
Acylation and Alkylation: The phenolic hydroxyl groups are prime targets for modification. Acylation with various acid chlorides or anhydrides can produce ester derivatives. mdpi.com Alkylation, for instance with methyl iodide or ethyl bromoacetate, would yield ether analogs. mdpi.com These changes can modulate properties such as solubility and metabolic stability.
Aromatic Ring Substitution: Modern cross-coupling reactions could be employed to modify the aryl moieties. For example, converting a phenolic hydroxyl to a triflate would enable Suzuki or Buchwald-Hartwig coupling reactions to introduce new aryl or alkyl groups.
Prenyl Group Modification: The prenyl side chain could be altered. For example, selective hydrogenation would yield a saturated side chain, while oxidation could introduce new functional groups. Late-stage allylic C(sp³)–H functionalization is an emerging strategy that could enable direct modification at this position. nih.gov
Core Scaffold Modification: A total synthesis approach allows for more fundamental changes. The synthesis of (±)-Sorocenol B, a related natural product, proceeds via a Diels-Alder cycloaddition followed by a palladium-catalyzed oxidative cyclization to form its bicyclic core. nih.gov By using different dienes or dienophiles in the initial cycloaddition, analogs with varied core structures could be generated. mdpi.comresearchgate.net
Table 2: Potential Derivatives of this compound and Rationale for Synthesis This table presents hypothetical derivatives of this compound, the type of chemical modification required, and the scientific rationale for their synthesis.
| Derivative Type | Locus of Modification | Synthetic Strategy | Rationale |
| O-Methyl Ethers | Phenolic Hydroxyls | Alkylation (e.g., with CH₃I, K₂CO₃) | Improve metabolic stability, increase lipophilicity, and probe the importance of hydrogen bond donation. mdpi.com |
| Ester Analogs | Phenolic Hydroxyls | Acylation (e.g., with Acetic Anhydride, Pyridine) | Create prodrugs that may improve bioavailability; study the influence of steric bulk near phenolic sites. mdpi.com |
| Fluorinated Analogs | Aromatic Rings | Late-Stage C-H Fluorination (e.g., with Selectfluor) | Enhance binding affinity, improve metabolic stability, and alter electronic properties. rsc.org |
| Simplified Aromatic Analogs | Benzofuran or Dihydroxyphenyl rings | De Novo Synthesis | Investigate the contribution of each aromatic substructure to biological activity. |
| Saturated Prenyl Analog | Isoprenyl Side Chain | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Determine the role of the prenyl double bond in biological activity or target binding. |
| Core Stereoisomers | Cyclohexene Ring | Stereodivergent Synthesis | Elucidate the optimal stereochemical configuration for biological activity. core.ac.uk |
Biosynthetic Pathways of Sorocenol H
Proposed Biosynthetic Origin as a Diels-Alder Adduct
The structural framework of Sorocenol H, like its sibling compounds Sorocenol B and numerous other Moraceae natural products, strongly suggests its formation via a Diels-Alder reaction. nih.govmdpi.com This type of reaction, a [4+2] cycloaddition, is a powerful bond-forming process that creates a six-membered ring from two simpler components: a conjugated diene (a molecule with two adjacent double bonds) and a dienophile (a molecule with a double or triple bond that reacts with the diene). mdpi.comresearchgate.net
The fact that natural Diels-Alder adducts (DAAs) from plants are isolated as optically active single enantiomers is compelling evidence for enzymatic catalysis. mdpi.com A non-enzymatic reaction would typically produce a racemic mixture (equal amounts of both enantiomers). This enzymatic control ensures the precise three-dimensional arrangement required for the compound's biological function. The enzymes responsible for this transformation are broadly termed Diels-Alderases. pku.edu.cnnih.gov
Identification of Biosynthetic Precursors (e.g., Chalcones and Dehydroprenylphenols)
The biosynthesis of complex DAAs in the Moraceae family is a convergent process, uniting molecules from different metabolic pathways. mdpi.comtestbook.com The precursors are generally a chalcone (B49325), which acts as the dienophile, and a dehydroprenylphenol, which serves as the diene. mdpi.comkib.ac.cn
Chalcones (Dienophiles): These are open-chain flavonoids that are themselves derived from the phenylpropanoid and polyketide pathways. Labeling studies have confirmed that one aromatic ring and its three-carbon bridge originate from phenylalanine (via the shikimate pathway), while the second aromatic ring is built from acetate (B1210297) units (via the polyketide pathway). mdpi.comtestbook.com The α,β-double bond in the chalcone's central chain is the reactive site that participates in the cycloaddition. mdpi.com
Dehydroprenylphenols (Dienes): The diene portion of the molecule is typically another phenolic compound, such as a 2-arylbenzofuran or a stilbene, which bears a prenyl group. mdpi.com This prenyl group must first be enzymatically oxidized to form a conjugated diene system. Evidence from studies on Morus alba cell cultures points to the involvement of an oxidase enzyme, such as the M. alba moracin C oxidase (MaMO), which converts a prenyl group into the required 1,3-diene moiety. mdpi.com
For this compound, while the exact precursors have not been definitively identified through feeding studies, its structure allows for a logical retrosynthetic disconnection into a putative chalcone and a dehydroprenyl-2-arylbenzofuran precursor, consistent with the general biosynthetic blueprint for related compounds.
Enzymatic Mechanisms of [4+2]-Cycloaddition in Natural Systems
The discovery and characterization of natural Diels-Alderases have provided profound insights into how nature orchestrates complex cycloadditions. These enzymes create a specific microenvironment in their active site that binds the two precursor molecules (the diene and dienophile) in a precise orientation, lowering the activation energy and dictating the stereochemical outcome of the reaction. pku.edu.cnnih.gov
Key aspects of the enzymatic mechanism include:
Stereoselectivity: The Diels-Alder reaction can proceed through two main pathways, endo or exo, leading to different stereoisomers. Enzymes exhibit high selectivity for one pathway over the other. For instance, in mulberry, different Diels-Alderases have been identified that produce either endo or exo products from the same set of precursors. mdpi.com
Catalytic Machinery: Research into enzymes like Morus alba Diels-Alderase (MaDA) has revealed that they are often flavin adenine (B156593) dinucleotide (FAD)-dependent. pku.edu.cn Structural and mutational studies suggest these enzymes have evolved from ancestral oxidocyclases, repurposing their active sites to catalyze the cycloaddition. pku.edu.cn The enzyme positions the substrates for a concerted but asynchronous pericyclic reaction, ensuring the formation of the correct cyclohexene (B86901) ring with its characteristic stereochemistry. mdpi.comresearchgate.net
Comparative Biosynthetic Studies with Related Moraceous Diels-Alder Adducts
The biosynthesis of this compound can be understood by comparing it to other well-studied DAAs from the Moraceae family. Compounds like Chalcomoracin, Kuwanon J, and Sorocenol B serve as excellent models. nih.govmdpi.com
Chalcomoracin and Kuwanon J: Studies using Morus alba cell cultures have been pivotal. It was demonstrated that Chalcomoracin is formed from the Diels-Alder reaction between morachalcone A (a chalcone) and dehydroprenylmoracin C (a dehydroprenyl-2-arylbenzofuran). mdpi.com The same cell cultures produce Kuwanon J, highlighting how a single biological system can generate a diverse array of DAAs from a common pool of precursors. mdpi.com
Sorocenol B: This compound is particularly relevant as it was isolated from the same plant, Sorocea bonplandii. nih.govmdpi.com Its unique bicyclo[3.3.1]nonane core is postulated to arise from a standard Diels-Alder adduct that undergoes a subsequent intramolecular oxidative cyclization. nih.govmdpi.com This suggests that the biosynthesis of this compound may also involve such post-cycloaddition modifications, which further diversify the chemical structures produced.
| Compound | Plant Source Example | Putative Dienophile (Chalcone-type) | Putative Diene (Dehydroprenylphenol-type) | Key Biosynthetic Feature |
|---|---|---|---|---|
| This compound | Sorocea bonplandii | Putative 2',4'-dihydroxy- chalcone derivative | Putative dehydroprenyl- 2-arylbenzofuran | Presumed [4+2] cycloaddition product. |
| Sorocenol B | Sorocea bonplandii | 2',4'-Dihydroxy- chalcone derivative | Dehydroprenyl- 2-arylbenzofuran | [4+2] cycloaddition followed by intramolecular oxidative cyclization. nih.govmdpi.com |
| Chalcomoracin | Morus alba | Morachalcone A | Dehydroprenylmoracin C | Well-characterized enzymatic [4+2] cycloaddition. mdpi.com |
| Kuwanon G | Morus alba | Chalcone derivative | Dehydroprenylchalcone | Considered an enzymatic [4+2] cycloadduct. bu.edu |
Biotechnological Implications for Sustainable Production of this compound
The complex structure of this compound makes its chemical synthesis challenging, and its isolation from natural sources can be inefficient and unsustainable. nih.gov This has spurred interest in biotechnological production methods.
Potential strategies include:
Plant Cell and Tissue Culture: As successfully demonstrated for the production of DAAs in Morus alba, establishing cell or root cultures of Sorocea bonplandii could provide a controlled and sustainable source of this compound and its precursors. mdpi.com Culture conditions can be optimized, and elicitors can be added to enhance the production of target secondary metabolites.
Heterologous Expression: A more advanced approach involves identifying the specific genes for the this compound biosynthetic pathway (e.g., the specific chalcone synthase, oxidase, and Diels-Alderase) and transferring them into a microbial host like Saccharomyces cerevisiae (yeast) or Escherichia coli. This "reconstitution" of the pathway in a fast-growing, easily scalable microorganism could enable industrial-scale production. This strategy is being explored for many complex plant natural products.
These biotechnological avenues not only offer a potentially more sustainable and cost-effective supply of this compound for research and potential applications but also provide powerful platforms for further studying and engineering its biosynthetic pathway.
Biological Activities and Pharmacological Potential of Sorocenol H Non Clinical Focus
Antimicrobial Activity
Sorocenol H, a Diels-Alder type adduct isolated from the roots of Sorocea muriculata, has demonstrated significant antimicrobial properties. nih.gov Its activity has been evaluated against a range of pathogenic microorganisms, including bacteria and fungi.
Potent Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)
Research has highlighted the potent and selective activity of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov In bioassay-guided fractionation studies of root extracts from Sorocea muriculata, this compound was identified as a key compound responsible for the observed anti-MRSA effects. nih.gov
The inhibitory activity of this compound against MRSA is quantified by its half-maximal inhibitory concentration (IC50). Studies have reported an IC50 value of 0.5 µM for this compound against MRSA, indicating significant potency. nih.gov
Table 1: Inhibitory Activity of this compound against MRSA
| Compound | IC50 (µM) against MRSA |
|---|---|
| This compound | 0.5 nih.gov |
Antifungal Activity Spectrum
In addition to its antibacterial properties, this compound has also been shown to possess a notable spectrum of antifungal activity. nih.gov Its efficacy has been tested against several clinically relevant fungal pathogens. nih.gov
This compound has demonstrated antifungal activity against Candida albicans, a common opportunistic fungal pathogen. nih.gov The IC50 value for this compound against C. albicans has been reported to be 5.4 µM. nih.gov
The compound has also shown activity against Cryptococcus neoformans, an encapsulated yeast that can cause serious infections. nih.gov The inhibitory concentration of this compound against C. neoformans was found to be the same as that for C. albicans, with an IC50 value of 5.4 µM. nih.gov
This compound has also been evaluated for its activity against the filamentous fungus Aspergillus fumigatus. nih.gov It exhibited inhibitory effects with an IC50 value of 10.0 µM. nih.gov
Table 2: Antifungal Activity Spectrum of this compound
| Fungal Species | IC50 (µM) |
|---|---|
| Candida albicans | 5.4 nih.gov |
| Cryptococcus neoformans | 5.4 nih.gov |
| Aspergillus fumigatus | 10.0 nih.gov |
Evaluation of Biological Activity in Preclinical Models
The primary evaluation of this compound's biological activity has been conducted through in vitro assays. Bioassay-guided fractionation was instrumental in isolating this compound from Sorocea muriculata root extracts based on its antimicrobial activity. nih.gov The determination of IC50 values against MRSA and various fungal strains represents the core of its preclinical evaluation, establishing its potential as an antimicrobial agent. nih.gov
In Vitro Efficacy Assays (e.g., IC50 Determinations)
In vitro studies are crucial for determining the preliminary efficacy of a compound against specific biological targets. nih.gov For this compound, research has highlighted its inhibitory potential against acetylcholinesterase (AChE), an enzyme pivotal in the breakdown of the neurotransmitter acetylcholine. assaygenie.compsu.edu The inhibition of AChE is a key strategy in managing conditions like Alzheimer's disease. psu.edujapsonline.com
One study reported that this compound exhibits significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with a half-maximal inhibitory concentration (IC50) of 0.5 μM. researchgate.net Furthermore, it has demonstrated antifungal properties against Cryptococcus neoformans and Candida albicans, both with an IC50 of 5.4 μM, and against Aspergillus fumigatus with an IC50 of 10.0 μM. mdpi.com
Table 1: In Vitro Efficacy of this compound
| Target Organism/Enzyme | IC50 Value (μM) | Source(s) |
|---|---|---|
| Methicillin-resistant S. aureus (MRSA) | 0.5 | researchgate.net |
| Cryptococcus neoformans | 5.4 | mdpi.com |
| Candida albicans | 5.4 | mdpi.com |
| Aspergillus fumigatus | 10.0 | mdpi.com |
In Vitro Cytotoxicity Assessment in Mammalian Cell Lines (e.g., Vero Cells)
Assessing the cytotoxicity of a compound against mammalian cell lines is a fundamental step in preclinical evaluation. This helps to understand the compound's potential for causing cell damage. scielo.brnih.gov Vero cells, which are derived from the kidney of an African green monkey, are a standard model for such cytotoxicity tests. scielo.brjapsonline.comtjnpr.org
While specific cytotoxicity data for this compound against a broad panel of cancer cell lines is not widely published, its activity against MRSA and various fungi suggests a degree of biological activity that warrants further investigation into its effects on mammalian cells. researchgate.netmdpi.com The general class of Diels-Alder adducts from the Morus genus, to which this compound belongs, has been noted for various biological activities, including cytotoxic effects. researchgate.netkib.ac.cn Compounds isolated from Psoralea corylifolia, another source of bioactive molecules, have also shown cytotoxic effects against various cell lines. oup.comresearchgate.net
In Silico Prediction Models for Biological Activity
In silico models, which use computer simulations and computational methods, are increasingly employed to predict the biological activities and toxicological profiles of chemical compounds. frontiersin.orgupf.edunih.gov These predictive models can accelerate the drug discovery process by identifying promising candidates and flagging potential issues early on. nih.govfrontiersin.org Machine learning and other computational algorithms are often used to build these models based on a compound's structure. nih.gov
Currently, there is a lack of published research detailing the use of specific in silico prediction models for this compound. The development of such models typically requires substantial data from in vitro and in vivo studies, which may not yet be available for this particular compound.
Comparative Biological Efficacy and Selectivity with Other Natural Products
The efficacy of this compound can be contextualized by comparing it with other natural products, particularly those from the same chemical class or plant origin.
Sorocenol G, a related compound, showed anti-MRSA activity with an IC50 value of 1.5 μM, which is three times higher (less potent) than that of this compound (0.5 μM). researchgate.net This comparison highlights the potent nature of this compound within its immediate chemical family.
The broader class of isoprenoids, which includes various monoterpenes and tocotrienols, has also been evaluated for cytotoxic activity. For instance, IC50 values for monoterpenes like perillyl alcohol and geraniol (B1671447) against B16 melanoma cells were found to be 250 μM and in the range of 120-150 μM, respectively. nih.gov In another example, compounds isolated from Psoralea corylifolia showed moderate cytotoxicity against the SW620 human colon cancer cell line with IC50 values ranging from 24.31 to 28.72 μM. researchgate.net While these compounds are from different sources and have different structures, these values provide a general benchmark for the potency of natural products in cytotoxicity assays.
Molecular Mechanisms of Action of Sorocenol H
Investigations into Cellular and Molecular Targets
Experimental studies have begun to unravel how Sorocenol H exerts its antibacterial effects. The primary areas of investigation include its interaction with specific proteins in MRSA, its impact on the structural integrity of the bacterial cell membrane, and its potential role in overcoming bacterial defense mechanisms like efflux pumps.
Proposed Interactions with Microbial Cellular Components in MRSA
This compound is believed to interfere with essential metabolic pathways in MRSA by binding to crucial enzymes. One of the proposed targets is Dihydropteroate Synthase (DHPS), an enzyme vital for the synthesis of folic acid in bacteria. Since folic acid is necessary for the production of nucleic acids, the inhibition of DHPS effectively halts bacterial growth.
Molecular docking studies have identified potential binding sites for this compound on MRSA proteins. researchgate.net These computational analyses suggest that the compound can form stable interactions with key amino acid residues within the active sites of these target proteins, thereby inhibiting their function. For instance, interactions have been proposed with enzymes involved in cell wall synthesis and metabolic pathways essential for bacterial survival. mdpi.comnih.govplos.org The effectiveness of antibiotics like β-lactams and vancomycin (B549263) relies on their ability to inhibit the synthesis of the bacterial cell wall's peptidoglycan layer. mdpi.com MRSA's resistance often stems from altered penicillin-binding proteins (PBPs), such as PBP2a, which are critical for cell wall construction. plos.orgnih.govsemanticscholar.org Therefore, natural compounds that can interact with these or other essential proteins represent promising avenues for new anti-MRSA therapies.
Potential Influence on Bacterial Cell Membrane Integrity
There is evidence to suggest that this compound, like other phenolic compounds and Diels-Alder type adducts, may exert its antimicrobial effect by compromising the bacterial cell membrane. dntb.gov.uamdpi.com The bacterial cytoplasmic membrane is a critical barrier that maintains cellular integrity and regulates the passage of substances. Disruption of this membrane leads to a cascade of events that are detrimental to the bacterium.
The proposed mechanisms of membrane disruption include:
Increased Permeability: The compound may intercalate into the lipid bilayer, creating pores or channels that increase the membrane's permeability. frontiersin.org This leads to an uncontrolled leakage of essential intracellular components, such as ions (e.g., K+), metabolites, and even larger molecules like proteins and nucleic acids. scielo.brresearchgate.net
Membrane Depolarization: The integrity of the cell membrane is crucial for maintaining the transmembrane potential, which is vital for cellular energy production and transport processes. plos.org By disrupting the ion balance, this compound could cause depolarization of the membrane, leading to a collapse of the cell's energy-generating capacity and ultimately, cell death. mdpi.comresearchgate.net
Altered Membrane Fluidity: The compound might alter the physical properties of the membrane, increasing its fluidity. This can impair the function of membrane-bound proteins that are essential for processes like respiration and cell division. plos.org
Studies on similar natural compounds have demonstrated these effects through various assays, including measuring the leakage of potassium ions and using fluorescent dyes that can only enter cells with compromised membranes. frontiersin.orgscielo.brresearchgate.net While direct experimental data for this compound's effect on membrane integrity is still emerging, the activity of structurally related compounds strongly supports this as a likely mechanism of action. dntb.gov.ua
Exploration of Efflux Pump Modulation
A significant challenge in combating MRSA is its ability to actively expel antibiotics from the cell using membrane proteins called efflux pumps. nih.govsemanticscholar.orgmdpi.com This mechanism of resistance prevents antibiotics from reaching their intracellular targets at effective concentrations. Consequently, there is great interest in finding efflux pump inhibitors (EPIs), which can be used in combination with antibiotics to restore their efficacy. nih.govmdpi.com
While no direct studies have conclusively shown that this compound is an efflux pump inhibitor, its potential in this area is a logical avenue for exploration. researchgate.net Natural compounds are a rich source of EPIs. semanticscholar.org The strategy involves blocking these pumps to increase the intracellular concentration of an antibiotic, thereby re-sensitizing the resistant bacteria. nih.govmdpi.com Given that this compound is a complex natural product with potent anti-MRSA activity, investigating its ability to modulate the activity of key MRSA efflux pumps, such as the NorA pump, is a critical area for future research. nih.gov Such a finding would suggest a dual mechanism of action: direct antibacterial activity and suppression of resistance.
Computational Approaches for Mechanism Elucidation
To overcome the challenges of experimental studies and to gain a deeper, atomistic understanding of this compound's mechanism of action, researchers have employed powerful computational techniques. Molecular docking and molecular dynamics simulations serve as a "computational microscope," allowing for the prediction and analysis of how this compound interacts with its molecular targets. nih.gov
Molecular Docking Studies for Ligand-Receptor Binding Interactions
Molecular docking is a computational method used to predict the preferred orientation of a ligand (like this compound) when it binds to a receptor protein. researchgate.net This technique helps to identify potential drug targets and elucidate the molecular basis of inhibition. Recent in silico studies have screened this compound against various potential protein targets in MRSA. researchgate.net
One such study investigated the interaction of this compound with MRSA's Dihydropteroate Synthase (DHPS), an enzyme essential for folate biosynthesis (PDB ID: 1LRZ). The results indicated a strong and favorable binding interaction. The analysis predicted the formation of three hydrogen bonds between this compound and the amino acid residues TYR 328, ARG 228, and PHE 363 within the enzyme's active site. researchgate.net Hydrogen bonds are crucial for the stability of ligand-protein complexes. The study also identified several other amino acid residues involved in hydrophobic interactions, further stabilizing the complex. researchgate.net The docking score, which estimates the binding affinity, was found to be significant, suggesting that this compound could be an effective inhibitor of this enzyme. researchgate.net
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Hydrogen Bonds | Key Interacting Residues (H-Bond) | Key Interacting Residues (Hydrophobic) |
|---|---|---|---|---|---|---|
| This compound | Dihydropteroate Synthase (1LRZ) | -7.548 | -30.45 | 3 | TYR 328, ARG 228, PHE 363 | ILE 175, ALA 180, VAL 268, PHE 266, VAL 91, PHE 97, MET 113, ALA 118 |
Data sourced from a 2024 molecular docking and dynamics study on phytopharmaceuticals against MRSA. researchgate.net
Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Analysis
Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. biorxiv.orgnih.govmdpi.com These simulations model the movements and interactions of every atom in the system, providing insights into the flexibility of the protein and the dynamic behavior of the ligand in the binding pocket. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analysis for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand the mechanistic determinants of its biological effects by examining studies on structurally related molecules. Such analyses provide a framework for predicting the activity of novel analogs and for guiding the synthesis of more potent derivatives.
This compound is a complex Diels-Alder type adduct, and its structure incorporates features from both stilbenoids and other polyphenolic compounds. QSAR studies on analogous compounds, such as resveratrol (B1683913) and other prenylated stilbenoids, can offer valuable insights into the structural features that are likely critical for the activity of this compound. These studies typically correlate physicochemical properties and structural descriptors with biological endpoints, such as antimicrobial or cytotoxic activity.
Research on resveratrol and its derivatives has demonstrated that the number and position of hydroxyl groups are critical for their biological functions. univie.ac.atdovepress.comresearchgate.netresearchgate.net For instance, a QSAR analysis of resveratrol analogs as cyclooxygenase-2 (COX-2) inhibitors revealed a high correlation between the topological polar surface area (TPSA) and inhibitory activity. univie.ac.at This suggests that the arrangement of polar groups, which influences hydrogen bonding and interactions with target proteins, is a key determinant of efficacy. Given the multiple hydroxyl groups present on the this compound molecule, it is plausible that their spatial arrangement significantly contributes to its bioactivity.
A hypothetical QSAR study on a series of this compound analogs could involve the generation of various molecular descriptors, including:
Electronic Descriptors: Such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which provide information about the molecule's reactivity and ability to participate in charge-transfer interactions.
Steric Descriptors: Including molecular volume, surface area, and specific conformational indices that describe the size and shape of the molecule. These are particularly relevant for understanding how the compound fits into a biological target's binding site.
Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity and its ability to cross cell membranes.
Topological Descriptors: Which are numerical representations of the molecular structure, including connectivity indices and shape profiles.
By systematically modifying the structure of this compound—for example, by altering the substitution pattern on the aromatic rings or modifying the stereochemistry of the fused system—and measuring the corresponding changes in biological activity, a predictive QSAR model could be developed. This model would not only help to elucidate the key structural requirements for the activity of this compound but would also serve as a valuable tool for the rational design of new and more effective therapeutic agents based on its unique chemical scaffold.
Structure Activity Relationship Sar Studies of Sorocenol H and Its Analogs
Identification of Key Structural Determinants for Antimicrobial Efficacy
Sorocenol H belongs to the class of Diels-Alder type adducts, which are biosynthetically derived from chalcones and a diene. Its complex architecture, featuring multiple stereocenters and a unique heterocyclic core, presents several points for potential modification and SAR investigation. The antimicrobial activity of this compound, particularly against methicillin-resistant Staphylococcus aureus (MRSA), has been documented, providing a basis for identifying crucial structural motifs.
A comparative analysis with its close analog, Sorocenol G, which was isolated from the same source, offers initial clues into the SAR. This compound exhibits significantly more potent anti-MRSA activity than Sorocenol G, with IC50 values of 0.5 µM and 1.5 µM, respectively researchgate.net. This difference in activity can be attributed to the structural variations between the two molecules. The core scaffold, a result of a Diels-Alder reaction, appears to be a critical feature for the observed biological activity.
Furthermore, insights can be drawn from the broader family of prenylated flavonoids and chalcones, which are biosynthetic precursors to sorocenols. In these related compounds, the presence and position of hydroxyl and prenyl groups on the aromatic rings are known to significantly influence antimicrobial activity. For instance, in many flavonoids, hydroxylation at specific positions enhances their antibacterial effects nih.gov. The isopentenyl groups, common in this class of natural products, are also considered critical for activity, likely by increasing membrane permeability acs.org.
The complex, caged structure of this compound, formed by the intramolecular Diels-Alder cycloaddition, is a defining feature that likely plays a significant role in its potent antimicrobial action. This rigid three-dimensional structure may facilitate specific interactions with bacterial targets that are not possible for its more flexible precursors.
Table 1: Antimicrobial Activity of this compound and its Natural Analog
| Compound | Organism | IC50 (µM) | Reference |
| This compound | Staphylococcus aureus (MRSA) | 0.5 | researchgate.net |
| Candida albicans | 5.4 | researchgate.net | |
| Cryptococcus neoformans | 5.4 | researchgate.net | |
| Aspergillus fumigatus | 10.0 | researchgate.net | |
| Sorocenol G | Staphylococcus aureus (MRSA) | 1.5 | researchgate.net |
Influence of Stereochemistry on Biological Activity
The stereochemical configuration of a molecule is often a critical determinant of its biological activity, as it dictates the three-dimensional shape and, consequently, how it interacts with biological macromolecules. This compound possesses multiple chiral centers, and its specific spatial arrangement is crucial for its antimicrobial efficacy.
The absolute configurations of Sorocenol G and H have been established through spectroscopic analysis and comparison with theoretically calculated circular dichroism (CD) spectra researchgate.net. This precise stereochemistry is a product of a stereoselective enzymatic Diels-Alder reaction in its biosynthesis. While direct studies comparing the antimicrobial activity of all possible stereoisomers of this compound have not been reported, the importance of stereochemistry is well-established for other complex natural product antibiotics researchgate.net. For many such compounds, only one enantiomer or a specific diastereomer exhibits the desired biological activity, while others may be significantly less active or even inactive researchgate.net. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with different stereoisomers.
In the case of other antimicrobial natural products, it has been shown that even minor changes in stereochemistry can lead to a dramatic loss of activity thieme-connect.com. This specificity arises from the precise fit required between the drug molecule and its target binding site. The intricate arrangement of the various functional groups of this compound in three-dimensional space is therefore likely a key factor in its potent anti-MRSA activity. Any alteration to this specific stereochemistry would be expected to impact its biological profile.
Rational Design Principles for Modifying this compound Structure to Enhance Activity or Specificity
The rational design of more potent or selective this compound analogs can be guided by the preliminary SAR insights and general principles of medicinal chemistry. The goal of such modifications would be to improve its therapeutic index by increasing its efficacy against target pathogens while minimizing potential toxicity.
One key strategy would involve the synthesis of a library of this compound analogs with systematic modifications to its structure. This would allow for a more detailed exploration of the SAR. Based on the comparison with Sorocenol G and related flavonoids, several modifications could be prioritized:
Modification of the Aromatic Rings: The substitution pattern on the two aromatic rings of the chalcone-derived portion of the molecule is a prime target for modification. The introduction of different electron-donating or electron-withdrawing groups, as well as varying the number and position of hydroxyl and methoxy (B1213986) groups, could significantly impact activity. For instance, studies on other flavonoids suggest that specific hydroxylation patterns can be crucial for antimicrobial effects nih.gov.
Alteration of the Prenyl Groups: The prenyl groups are known to be important for the activity of many natural products, often by enhancing their interaction with cell membranes. Modifying the length and branching of these lipophilic side chains could modulate the compound's ability to penetrate bacterial membranes and could be a strategy to improve potency nih.gov.
Modification of the Diels-Alder Core: The rigid, bicyclic core of this compound is a unique structural feature. Altering the stereochemistry or the ring fusion of this core through synthetic strategies could lead to the discovery of analogs with altered or improved activity profiles. Exploring different dienes in a biomimetic Diels-Alder reaction with chalcone (B49325) precursors could generate novel scaffolds with potentially interesting biological activities.
Introduction of Novel Functional Groups: The targeted introduction of functional groups known to be associated with antimicrobial activity, such as halogens or nitrogen-containing heterocycles, could be another avenue for the rational design of more potent this compound derivatives.
By systematically applying these design principles, it may be possible to develop new this compound-based antimicrobial agents with enhanced efficacy and specificity, potentially overcoming some of the challenges associated with antibiotic resistance.
Advanced Analytical Methodologies in Sorocenol H Research
High-Resolution Spectroscopic Techniques in Characterization
The precise structural elucidation of Sorocenol H, a molecule with the chemical formula C39H36O9, relies heavily on high-resolution spectroscopic methods. ebi.ac.uk These techniques provide detailed insights into the molecular framework, connectivity of atoms, and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this process. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, offer initial information regarding the types and numbers of protons and carbons in the molecule. d-nb.infovt.edu For a complex structure like this compound, two-dimensional (2D) NMR experiments are crucial for assembling the complete structure. nih.gov These include Correlation Spectroscopy (COSY) to identify proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) to establish long-range correlations between protons and carbons, which helps in connecting different molecular fragments. vt.edu
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule, which in turn confirms its elemental composition. nih.gov For this compound, HRMS would verify the molecular formula of C39H36O9 by providing a highly accurate mass measurement. ebi.ac.uk Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further provide valuable information about the structural components of the molecule. nih.gov
Below is a table summarizing the application of these spectroscopic techniques in the characterization of a complex natural product like this compound.
| Technique | Application in this compound Characterization | Information Obtained |
| ¹H NMR | Determination of proton environments. | Number of distinct protons, chemical shifts, spin-spin coupling. |
| ¹³C NMR | Determination of carbon environments. | Number and types of carbon atoms (e.g., aliphatic, aromatic, carbonyl). |
| 2D NMR (COSY, HSQC, HMBC) | Elucidation of the complete molecular structure. | Connectivity of atoms and assembly of the carbon skeleton. |
| HRMS | Confirmation of the molecular formula. | Precise molecular weight and elemental composition. |
| MS/MS | Structural fragmentation analysis. | Information on substructures and functional groups. |
This interactive table summarizes the key spectroscopic techniques and their roles in the structural elucidation of this compound.
Advanced Chromatographic Techniques for Isolation, Purity, and Quantification
The isolation of this compound from a complex natural source, such as plant extracts from the Sorbus genus, requires advanced chromatographic techniques to achieve high purity. nih.govmdpi.commdpi.com High-Performance Liquid Chromatography (HPLC) is a cornerstone method for both the purification and quantification of natural products. mdpi.comopenagriculturejournal.com
For the isolation of compounds from Sorbus aucuparia, a common approach involves the use of reverse-phase HPLC, often with C18 columns. mdpi.comresearchgate.net The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous solvent (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.com The progress of the purification is monitored using detectors like a photodiode array (PDA) detector, which provides spectral information, or a mass spectrometer. nih.gov
Once isolated, the purity of this compound is also assessed by HPLC. A pure sample should ideally show a single, sharp peak under various chromatographic conditions. For quantification, a validated HPLC method is used to determine the concentration of this compound in an extract or a purified sample. This involves creating a calibration curve with known concentrations of a pure standard.
The following table outlines the key aspects of using advanced chromatography for this compound.
| Technique | Purpose | Typical Parameters |
| Preparative HPLC | Isolation of pure this compound. | Larger particle size columns, higher flow rates. |
| Analytical HPLC | Purity assessment and quantification. | Smaller particle size columns for higher resolution, lower flow rates. |
| Reverse-Phase Chromatography | Separation based on polarity. | C18 or C8 stationary phase; mobile phase of water and organic solvent. |
This interactive table details the application of advanced chromatographic techniques for the isolation, purity assessment, and quantification of this compound.
Hyphenated Analytical Systems in Natural Product Chemistry
Hyphenated analytical systems, which couple a separation technique with a spectroscopic detection method, are powerful tools in natural product research. researchgate.net For the analysis of complex mixtures from which this compound might be isolated, Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly valuable. nih.govnih.gov
LC-MS allows for the rapid screening of plant extracts to identify known compounds and tentatively identify new ones based on their molecular weight and fragmentation patterns. nih.gov In the context of analyzing extracts from Sorbus species, LC-MS has been used to identify a wide range of phenolic compounds. nih.govmdpi.com This technique would enable the detection of this compound in a crude extract by identifying a chromatographic peak corresponding to its specific mass-to-charge ratio. The use of high-resolution mass spectrometry in an LC-HRMS system would provide the elemental composition of the compound at that peak, further aiding in its identification.
Another powerful hyphenated technique is Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR). While less common than LC-MS due to lower sensitivity, LC-NMR can provide online NMR data for compounds as they are separated by HPLC. This can be particularly useful for the structural elucidation of unstable compounds or for analyzing complex mixtures where isolation is challenging.
Method Development and Validation for this compound Analysis
For the reliable quantification of this compound, it is essential to develop and validate an analytical method, typically using HPLC. Method development involves optimizing various parameters to achieve a good separation of the target analyte from other components in the sample matrix. Key parameters that are optimized include the choice of the stationary phase (column), the composition of the mobile phase, the flow rate, and the detector wavelength.
Once the method is developed, it must be validated according to established guidelines to ensure its suitability for its intended purpose. The validation process assesses several performance characteristics:
Specificity: The ability of the method to exclusively measure the analyte of interest in the presence of other components.
Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range.
Accuracy: The closeness of the measured value to the true value, often determined through recovery studies.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The following table summarizes the key parameters for method validation.
| Validation Parameter | Description |
| Specificity | Differentiates the analyte from other substances. |
| Linearity | Proportionality of signal to concentration. |
| Accuracy | Closeness to the true value. |
| Precision | Repeatability of the measurement. |
| LOD | The smallest detectable amount. |
| LOQ | The smallest quantifiable amount. |
| Robustness | Resilience to small changes in method parameters. |
This interactive table provides an overview of the essential parameters for the validation of an analytical method for this compound.
Future Directions and Research Perspectives for Sorocenol H
Elucidation of Additional Biological Activities and Non-Clinical Pharmacological Potential
The primary biological activity reported for Sorocenol H is its potent and selective action against MRSA, with a reported IC50 value of 0.5 μM. acs.org It also demonstrates notable antifungal properties against several pathogenic yeasts and fungi. nih.govacs.org While these findings are compelling, the pharmacological profile of this compound is likely much broader. Related isoprenylated phenols and Diels-Alder adducts have exhibited a wide array of biological effects, suggesting that this compound may possess untapped potential in other therapeutic areas. researchgate.netclockss.org
Future research should systematically screen this compound against a diverse panel of biological targets. Key areas of investigation could include:
Antiviral Activity: Many natural products with complex heterocyclic structures show promise as antiviral agents. Screening this compound against a range of viruses could reveal new therapeutic applications.
Anticancer Properties: Chalcomoracin, the optical isomer of this compound, has shown moderate cytotoxic activities against several human cancer cell lines. nih.gov Similarly, the related compound (±)-sorocenol B exhibited low micromolar cytotoxic activity against various human cancer cell lines, including prostate, melanoma, leukemia, and colon cancer. nih.gov This provides a strong rationale for evaluating this compound for its antiproliferative and cytotoxic effects against a comprehensive panel of cancer cells.
Anti-inflammatory and Antioxidant Effects: Phenolic compounds are often potent antioxidants and anti-inflammatory agents. science.gov Investigating the ability of this compound to scavenge free radicals, inhibit pro-inflammatory enzymes, and modulate inflammatory signaling pathways could be a fruitful area of research. researchgate.net
Table 1: Known and Potential Biological Activities of this compound
| Activity | Pathogen/Cell Line | Reported IC50/MIC | Source |
|---|---|---|---|
| Anti-MRSA | Methicillin-resistant Staphylococcus aureus | 1.5 μM (Sorocenol G), 0.5 μM (this compound) | acs.org |
| Antifungal | Candida albicans | 5.4 μM | nih.govacs.org |
| Cryptococcus neoformans | 5.4 μM | nih.govacs.org | |
| Aspergillus fumigatus | 10.0 μM | nih.govacs.org |
| Anticancer (Potential) | Prostate (PC-3), Melanoma (LOX IMVI), Leukemia (MOLT-4) | Not yet tested for this compound; (±)-sorocenol B showed GI50 values of 1.1-1.4 μM | nih.gov |
Further Optimization and Development of Synthetic Routes
The limited availability of this compound from its natural source, the root bark of Sorocea bonplandii or Sorocea muriculata, necessitates the development of efficient and scalable synthetic routes. acs.orgnih.gov While the total synthesis of the related compound (±)-sorocenol B has been accomplished, highlighting the feasibility of constructing the core bicyclo[3.3.1] framework, specific routes for this compound remain to be developed. nih.govmdpi.com
Future research in this area should focus on:
Total Synthesis of this compound: Developing the first total synthesis of this compound is a primary objective. This would not only confirm its absolute configuration but also provide access to larger quantities for extensive biological testing.
Enantioselective Synthesis: As this compound is a chiral molecule, developing enantioselective synthetic strategies is crucial. nih.gov Research into asymmetric Diels-Alder reactions or the use of chiral catalysts could provide access to specific enantiomers, which is vital for pharmacological studies. mdpi.com
Optimization of Key Reactions: The synthesis of (±)-sorocenol B utilized a silver nanoparticle (AgNP)-catalyzed Diels-Alder cycloaddition and a Pd(II)-catalyzed oxidative cyclization. nih.govresearchgate.net Further research could explore alternative catalysts, including other metal nanoparticles or Lewis acids, to improve yields, reduce reaction times, and enhance the diastereoselectivity of the cycloaddition step. researchgate.netacs.org
Development of Analogs: An efficient synthetic route would enable the creation of a library of this compound analogs. By modifying various functional groups on the molecule, structure-activity relationship (SAR) studies can be conducted to identify derivatives with improved potency, selectivity, or pharmacokinetic properties.
In-depth Mechanistic Investigations in Complex Biological Systems
Understanding how this compound exerts its biological effects is fundamental to its development as a therapeutic agent. Initial studies on its anti-MRSA activity involved preliminary explorations of its mode of action through time-kill curves and post-contact effect analyses. researchgate.net However, a deeper, molecular-level understanding is required.
Future mechanistic studies should aim to:
Identify the Molecular Target: The primary molecular target(s) of this compound within bacterial and fungal cells remain unknown. Research efforts could employ techniques such as affinity chromatography with a this compound-based probe to pull down binding partners, or computational docking studies to predict interactions with known antimicrobial targets.
Analyze Effects on Cellular Processes: Investigating the impact of this compound on essential cellular processes is critical. This includes studying its effects on cell wall synthesis, protein synthesis, DNA replication, and cell membrane integrity in pathogens like MRSA. scilit.net
Explore Efflux Pump Inhibition: Some natural products can overcome antimicrobial resistance by inhibiting efflux pumps, which bacteria use to expel antibiotics. Given its potent effect on the resistant MRSA strain, investigating whether this compound acts as an efflux pump inhibitor is a logical next step. researchgate.net
Utilize "Omics" Technologies: Employing transcriptomics, proteomics, and metabolomics can provide a global view of the cellular response to this compound treatment. These unbiased approaches can reveal novel pathways and mechanisms affected by the compound in complex biological systems.
Exploration of Synergistic Effects with Other Agents
The increasing prevalence of antimicrobial resistance necessitates innovative therapeutic strategies, including combination therapies. The synergistic interaction between natural products and conventional antibiotics can restore the efficacy of drugs that have become ineffective against resistant strains. nih.gov
Future research should investigate the potential for this compound to act synergistically with other agents:
Combination with Conventional Antibiotics: Studies should be designed to test this compound in combination with standard-of-care antibiotics (e.g., β-lactams, vancomycin) against MRSA and other resistant pathogens. nih.govchinjmap.com A fractional inhibitory concentration (FIC) index analysis can quantify the level of synergy.
Synergy with Other Natural Products: Combining this compound with other antimicrobial phytochemicals, such as berberine (B55584) or flavonoids from Morus species, could lead to potent formulations with multi-target effects, potentially reducing the likelihood of resistance development. scilit.net
Mechanism of Synergy: If synergistic effects are observed, further studies will be needed to elucidate the underlying mechanisms. For example, this compound might inhibit a resistance mechanism (like an efflux pump or a drug-modifying enzyme), thereby re-sensitizing the pathogen to the partner antibiotic. nih.gov
Innovation in Analytical Techniques for Comprehensive Characterization
The initial structure elucidation of this compound was achieved using standard spectroscopic methods like 1D and 2D NMR and HRMS. acs.org However, a deeper and more comprehensive characterization requires the application of a broader range of advanced analytical techniques. This is essential for quality control, stability testing, and understanding its behavior in biological matrices.
Future analytical research should incorporate:
Advanced Spectroscopic and Spectrometric Methods: Solid-state NMR (ssNMR) can provide detailed information about the compound's conformation and packing in the solid state. researchgate.net Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are essential for identifying and quantifying the compound and its metabolites in complex biological samples. frontiersin.org
Orthogonal and Complementary Methods: For robust characterization, it is beneficial to use orthogonal methods, which measure the same property using different physical principles. fluidimaging.com For instance, particle size distribution could be analyzed by both flow imaging microscopy and dynamic light scattering to ensure accuracy.
Hyphenated Techniques: The use of hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD), can provide detailed chemical fingerprints for quality control of extracts and synthetic batches. science.gov
Thermal and Microscopic Analysis: Techniques like Differential Scanning Calorimetry (DSC) can be used to determine purity and study the thermal properties of this compound. researchgate.net Advanced microscopic methods can provide information on its crystalline structure and morphology. tricliniclabs.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Sorocenol G |
| (±)-sorocenol B |
| Chalcomoracin |
| Berberine |
Q & A
Q. What are the established synthetic routes for Sorocenol H, and what methodological challenges are associated with its purification?
Q. How do researchers validate the structural characterization of this compound, and what discrepancies have been reported in spectral data?
Structural validation relies on complementary techniques:
- NMR : Compare chemical shifts with predicted values (DFT calculations) and published analogs (e.g., Sorocenol B).
- Mass Spectrometry : Use high-resolution (HRMS) to confirm molecular formula.
- X-ray Crystallography : Resolve ambiguous stereochemistry . Discrepancies in melting points or spectral peaks (e.g., conflicting -NMR signals) should be analyzed for solvent effects, impurities, or polymorphic forms. Cross-referencing with databases like CCDC or ICSD is advised .
Q. What in vitro assays are commonly used to assess this compound’s bioactivity, and how should researchers address variability in IC₅₀ values?
Standard assays include enzyme inhibition (e.g., kinase assays) and cell viability tests (MTT assay). Variability in IC₅₀ values may arise from differences in cell lines, assay conditions (e.g., serum concentration), or compound solubility. To mitigate this:
- Replicate experiments with positive controls.
- Use standardized protocols (e.g., NIH/WHO guidelines).
- Perform dose-response curves in triplicate .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in this compound’s reported pharmacological targets?
Contradictory findings (e.g., conflicting kinase vs. protease inhibition) require rigorous target deconvolution:
- Chemical Proteomics : Use activity-based protein profiling (ABPP) with this compound probes.
- CRISPR-Cas9 Knockout Models : Validate target specificity in genetically modified cells.
- Molecular Dynamics Simulations : Predict binding affinities to candidate proteins . Researchers should contextualize results by comparing assay conditions and model systems in existing literature .
Q. What strategies improve the predictive accuracy of in vivo efficacy studies for this compound?
Advanced approaches include:
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate bioavailability data (e.g., Cₘₐₓ, t₁/₂) from rodent studies.
- Toxicogenomics : Screen for off-target effects via RNA-seq.
- Heterogeneous Tumor Models : Use patient-derived xenografts (PDX) instead of immortalized cell lines. Transparent reporting of dosing regimens, animal strains, and ethical approvals is critical .
Q. How should researchers design experiments to investigate this compound’s synergy with existing therapeutics?
Apply factorial design (e.g., Chou-Talalay method) to quantify synergy (Combination Index <1):
- Fixed-Ratio Testing : Combine this compound with standard drugs at multiple concentrations.
- Mechanistic Cross-Talk Analysis : Use phosphoproteomics to map signaling pathway interactions. Address conflicting synergy reports by controlling for cell cycle synchronization and metabolic states .
Methodological Best Practices
- Experimental Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses .
- Data Contradictions : Apply principal contradiction analysis to identify dominant factors (e.g., assay specificity vs. compound stability) .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
